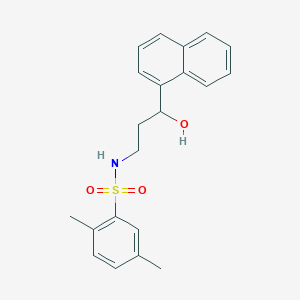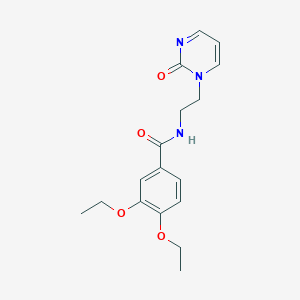
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine is a chemical compound that belongs to the class of amines. It is commonly known as TFA or 2,2,2-Trifluoro-N-(2,2,3,3-tetramethylbutyl)acetamide. TFA is a widely used compound in scientific research, especially in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds.
Mecanismo De Acción
The mechanism of action of TFA is not well understood. However, it has been found to interact with various biological molecules, including enzymes, receptors, and ion channels. TFA has been shown to inhibit the activity of some enzymes, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
TFA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. TFA has also been found to inhibit the activity of some ion channels, leading to the inhibition of neuronal signaling. TFA has been shown to have antifungal and antibacterial activity, making it a valuable compound in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFA has several advantages as a reagent in lab experiments. It is a stable compound that can be easily handled and stored. TFA is also a highly reactive compound, making it a valuable tool in synthetic chemistry. However, TFA has some limitations in lab experiments. It is highly toxic and can cause severe health problems if not handled properly. TFA is also highly corrosive and can cause damage to lab equipment.
Direcciones Futuras
TFA has several potential future directions in scientific research. It can be used as a tool in the development of new drugs and materials science. TFA can also be used in the development of new analytical techniques for the analysis of biological molecules. Further research is needed to understand the mechanism of action of TFA and its potential applications in different fields of science.
Conclusion:
In conclusion, TFA is a valuable compound in scientific research due to its ability to mimic the structure and function of different compounds. It has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA has various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of action of different compounds. However, TFA has some limitations in lab experiments due to its toxicity and corrosiveness. Future research is needed to explore the potential applications of TFA in different fields of science.
Métodos De Síntesis
TFA can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 2,2,3,3-tetramethylbutanol with trifluoroacetic anhydride, followed by the addition of ammonia to produce the final product, TFA. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TFA has been extensively used in scientific research due to its ability to mimic the structure and function of different compounds. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science. TFA is also used as a solvent for the analysis of different compounds, including peptides and proteins.
Propiedades
IUPAC Name |
(2S)-5,5,5-trifluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-5(11)6(2,3)4-7(8,9)10/h5H,4,11H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMANSRIZOOCJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5,5-Trifluoro-3,3-dimethylpentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)


![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)